4-(3-methoxypyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide
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Description
4-(3-methoxypyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C17H20N2O2S and its molecular weight is 316.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Neuroleptic Activity
Benzamides, including compounds structurally related to 4-(3-methoxypyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide, have been synthesized and evaluated for their potential neuroleptic activities. These compounds have shown inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating a potential use in the treatment of psychosis. For example, certain benzamides have demonstrated significant potency, being considerably more active than conventional drugs such as haloperidol and metoclopramide, suggesting their potential as potent drugs with fewer side effects in psychosis treatment (Iwanami et al., 1981).
Dopamine Receptor Antagonism
A novel benzamide, YM-09151-2, has shown to be an antagonist of dopamine at D1-type dopamine receptors, with effects on rat serum prolactin levels. It has exhibited potent antagonistic properties at extremely low doses, suggesting its effectiveness in displacing 3H-spiperone from bovine pituitary membranes and potentially indicating its utility in studying dopamine receptor-related phenomena (Meltzer et al., 1983).
Neuroleptic Properties and Selective Antidopaminergic Activity
Research into the neuroleptic properties of benzamide derivatives has identified compounds with selective antidopaminergic activity, providing insight into their potential as long-lasting neuroleptics. These studies highlight the compounds' inhibitory effects on various dopamine-induced behaviors and their selectivity for dopamine D1 receptors over D2 receptors, offering a basis for developing neuroleptics with enhanced efficacy and reduced side effects (Usuda et al., 2004).
Antihyperglycemic Agents
In the search for new antidiabetic agents, benzamide derivatives have been prepared and evaluated, leading to the identification of compounds with potential as antihyperglycemic agents. These findings contribute to the ongoing development of more effective treatments for diabetes mellitus (Nomura et al., 1999).
Properties
IUPAC Name |
4-(3-methoxypyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-21-15-8-9-19(12-15)14-6-4-13(5-7-14)17(20)18-11-16-3-2-10-22-16/h2-7,10,15H,8-9,11-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCVZBYHYCMLJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.